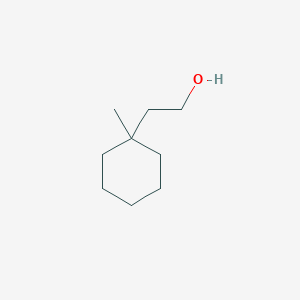

2-(1-Methylcyclohexyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82495-11-2 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-(1-methylcyclohexyl)ethanol |

InChI |

InChI=1S/C9H18O/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |

InChI Key |

GAKMZGKJBROLQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Methylcyclohexyl Ethanol

Regioselective and Stereoselective Synthetic Pathways

The synthesis of 2-(1-Methylcyclohexyl)ethanol often requires precise control over the reaction to yield the desired isomer. Regioselectivity ensures that chemical changes occur at a specific position within a molecule, while stereoselectivity controls the spatial orientation of the atoms, leading to the formation of a particular stereoisomer.

Catalytic Hydrogenation of Precursor Intermediates

Catalytic hydrogenation is a key technique used to introduce hydrogen atoms across a double bond or a carbonyl group in a precursor molecule. This process is instrumental in converting unsaturated compounds into saturated ones, such as alcohols.

The synthesis of related compounds, such as (1-Methylcyclohexyl)methanol (B14665), often begins with the hydroformylation of 1-methylcyclohexene. This reaction introduces a formyl group (-CHO) to the olefin's double bond, creating an aldehyde intermediate. Transition metal complexes, particularly those based on rhodium, are highly effective catalysts for this step due to their high activity and selectivity. The resulting aldehyde can then be hydrogenated to the corresponding alcohol.

For the hydrogenation of the aldehyde intermediate, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly employed. These catalysts facilitate the addition of hydrogen across the carbonyl group to form the alcohol.

A patented method for a related compound, 2-methylcyclohexyl acetate (B1210297), involves the hydrogenation of o-cresol (B1677501) using a Raney nickel catalyst under high pressure to produce 2-methylcyclohexanol (B165396). vulcanchem.comgoogle.com This highlights the use of specific catalysts to achieve desired cyclohexanol (B46403) derivatives.

Table 1: Catalysts and Conditions for Hydrogenation

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar H₂) | Solvent | Reference |

| Rhodium-based complexes | 1-Methylcyclohexene | Aldehyde Intermediate | - | - | - | |

| Palladium on carbon (Pd/C) | Aldehyde Intermediate | (1-Methylcyclohexyl)methanol | 50–100 | 5–20 | Methanol or ethyl acetate | |

| Raney nickel | Aldehyde Intermediate | (1-Methylcyclohexyl)methanol | 50–100 | 5–20 | Methanol or ethyl acetate | |

| Raney nickel | o-Cresol | 2-Methylcyclohexanol | - | High | Methylcyclohexane (B89554) | vulcanchem.comgoogle.com |

The choice of substrate and catalyst is critical for the selectivity of the hydrogenation reaction. For instance, in the synthesis of 2-methylcyclohexyl acetate, o-cresol is used as the starting material. google.com The hydrogenation process can be influenced by the solvent, with methylcyclohexane being used in this specific patented method. google.com

The steric hindrance from the 1-methylcyclohexyl group can affect the reaction kinetics. Compared to linear acyl chlorides, this bulky group can slow down reactions like amidation, often requiring higher temperatures for the reaction to complete. vulcanchem.com

Reduction of Carbonyl and Carboxyl Derivatives

The reduction of carbonyl compounds (aldehydes and ketones) and carboxyl derivatives (carboxylic acids and esters) is a fundamental transformation in organic synthesis for the preparation of alcohols.

Hydride reagents are common sources of the hydride ion (H⁻), which acts as a nucleophile in the reduction of carbonyl groups. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most widely used hydride-donating agents. libretexts.org

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to primary or secondary alcohols. libretexts.org

Sodium borohydride (NaBH₄): A milder reducing agent that is effective for the reduction of aldehydes and ketones. libretexts.org

The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product. libretexts.org

Catalytic reduction, often referred to as catalytic hydrogenation, can also be applied to carbonyl compounds. This method typically involves the use of a metal catalyst (e.g., Pt, Pd, Ni) and hydrogen gas (H₂). While effective for reducing alkenes and alkynes, the reduction of ketones to alcohols using this method may require more forcing conditions, such as higher temperatures and pressures. masterorganicchemistry.com

The choice between different reduction methods often depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation can also reduce carbon-carbon double bonds, whereas hydride reagents are generally more selective for carbonyl groups.

Alkene Functionalization and Difunctionalization Routes

The construction of the this compound framework can be efficiently achieved by functionalizing alkene precursors. These methods leverage the reactivity of the carbon-carbon double bond to introduce the required alkyl and alcohol moieties.

Photochemical Radical/Polar Crossover in C-C Bond Formation

A state-of-the-art approach to forming the carbon skeleton of this compound involves the 1,2-dicarbofunctionalization of an alkene via a photochemical radical/polar crossover (RPC) mechanism. core.ac.ukrsc.org This strategy enables the conjunctive coupling of two different carbon groups across a double bond in a single, redox-neutral step. rsc.org

The process is initiated by the photochemical generation of a radical species. For instance, an alkyl N-(acyloxy)phthalimide ester, such as 1-methylcyclohexyl-N-hydroxyphthalimide ester, can serve as a radical precursor. rsc.org Upon excitation by a photocatalyst (e.g., an Iridium complex), a single-electron transfer (SET) to the ester generates a 1-methylcyclohexyl radical. This radical then adds to an alkene, like a vinyl arene, to form a new, stabilized benzylic radical. rsc.org

The key "polar crossover" step occurs when this newly formed radical is oxidized by the excited photocatalyst to a carbocation. rsc.org This reactive ionic intermediate is then trapped by a carbon-centered nucleophile, such as an organotrifluoroborate, to complete the 1,2-dicarbofunctionalization. core.ac.ukrsc.org This sequence allows for the formation of two new C-C bonds under mild conditions, bypassing traditional methods that may require harsh reagents or pre-functionalized substrates. nih.gov The mechanistic intricacies have been supported by Stern–Volmer quenching studies and quantum yield measurements. rsc.org

| Radical Precursor | Alkene Substrate | Nucleophile | Photocatalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Methylcyclohexyl-N-hydroxyphthalimide ester | Vinyl Arene | Organotrifluoroborate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 1,2-Dicarbofunctionalized Alkane | rsc.org |

Metal-Catalyzed Vicinal Difunctionalization

Metal-catalyzed reactions provide a powerful platform for the vicinal difunctionalization of alkenes, installing two functional groups across adjacent carbon atoms. researchgate.netmdpi.com Nickel-catalyzed three-component reactions are particularly noteworthy for their ability to construct complex molecules from simple, readily available starting materials. nsf.gov

In a hypothetical synthesis targeting a precursor for this compound, one could envision the difunctionalization of 1-methylcyclohexene. A nickel-catalyzed carboamination, for example, could introduce a carbon-based group and an amino group across the double bond. nsf.gov Such reactions often proceed with high regioselectivity and under mild, room-temperature conditions. The mechanism typically involves the coordination of the alkene to the low-valent metal center, followed by migratory insertion and reductive elimination steps. The versatility of these methods allows for the incorporation of a wide array of functional groups, including aryl, alkenyl, and alkyl moieties. nsf.govpsu.edu The development of these catalytic systems addresses a significant need in organic synthesis for efficient methods to dicarbofunctionalize unactivated alkenes. psu.edu

Asymmetric Synthesis Approaches

Achieving stereocontrol is a central challenge in modern organic synthesis. For a chiral molecule like this compound, asymmetric strategies are required to produce a single enantiomer.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.orgnumberanalytics.com

For the synthesis of an enantiomerically enriched form of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be employed. wikipedia.org For example, the auxiliary could be acylated with a carboxylic acid derivative already containing the 1-methylcyclohexyl group. The resulting chiral imide could then undergo a diastereoselective reduction of the carbonyl group, followed by cleavage of the auxiliary to yield the chiral alcohol. Alternatively, an achiral acyl oxazolidinone could undergo a diastereoselective alkylation with a 1-methylcyclohexyl electrophile. The success of this approach relies on the ability of the auxiliary to create a sterically biased environment that forces the incoming reagent to attack from a specific face. The use of cyclohexyl-based chiral auxiliaries, such as (±)-trans-2-trityl-1-cyclohexanol, has been shown to yield high diastereoselectivity (dr = 97:3) in certain transformations. soton.ac.uk

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a rigid chelated enolate, directing alkylation. | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, Aldol Reactions | Provides excellent steric shielding of one face of the enolate. | wikipedia.org |

| (R,R)- and (S,S)-Pseudoephedrine | Asymmetric Alkylation of Enolates | Forms a stable lithium chelate; auxiliary is easily cleaved. | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions | Effective in controlling stereochemistry in pericyclic reactions. | wikipedia.org |

Enantioselective Catalysis in Alkylation Reactions

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. princeton.edu Asymmetric α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction that can be used to establish a key stereocenter. princeton.edubeilstein-journals.org

A potential route to a chiral precursor for this compound involves the enantioselective alkylation of an aldehyde. Recent advancements have merged multiple catalytic cycles to achieve this transformation with simple, unactivated olefins. princeton.edu For instance, a triple catalytic system combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis can achieve the direct, enantioselective α-alkylation of an aldehyde with an alkene like 1-methylcyclohexene. princeton.edu In this system, a chiral secondary amine (e.g., an imidazolidinone) forms a chiral enamine with the aldehyde, which is then coupled with the alkene through a radical-based mechanism initiated by an iridium photocatalyst and mediated by a HAT catalyst. princeton.edu Another established method involves the alkylation of chiral metalloenamines derived from alkoxy amines, which has been used to synthesize chiral aldehydes with enantiomeric excesses up to 58%. uoa.gr

Diastereoselective Control in Cyclohexyl Systems

When synthesizing derivatives of this compound that contain additional stereocenters on the cyclohexane (B81311) ring, controlling the relative stereochemistry (diastereoselectivity) is crucial. Significant progress has been made in the diastereoselective functionalization of substituted cyclohexyl rings.

Highly diastereoselective Negishi cross-coupling reactions have been developed for 1,2-, 1,3-, and 1,4-substituted cycloalkylzinc compounds. uni-muenchen.de This methodology allows for the precise installation of aryl or alkynyl groups on a pre-existing substituted cyclohexane ring with excellent stereocontrol. The reaction demonstrates that remote stereocenters can effectively control the conformation of the organometallic intermediate, leading to high diastereoselectivity in the Csp3-Csp2 coupling. uni-muenchen.de For example, the coupling of a 1,3- or 1,4-substituted cyclohexylzinc reagent with a bromoalkyne can proceed with remarkable diastereomeric ratios, governed by the thermodynamic preference for the intermediate to adopt a chair conformation with bulky substituents in equatorial positions. uni-muenchen.de This level of control is essential for the synthesis of complex molecules containing stereochemically defined cyclohexyl motifs.

Emerging Synthetic Strategies

The synthesis of specialized alcohols and their derivatives is a cornerstone of modern organic chemistry, driven by their utility in fragrance, materials, and pharmaceutical research. Among these, this compound presents an interesting structural motif, combining a quaternary-substituted cyclohexane ring with a primary alcohol. The development of advanced and efficient synthetic routes to this compound and its analogues is of significant interest. This article details emerging synthetic strategies, focusing on radical-mediated pathways and the preparation of analogues through esterification and transesterification.

Radical-Mediated Synthesis from Precursors

The generation of carbon-centered radicals from abundant and readily available precursors such as tertiary alcohols has become a powerful tool in organic synthesis, largely due to the advancements in photoredox catalysis. acs.orgrsc.org This approach allows for the formation of C-C bonds under mild conditions. The 1-methylcyclohexyl radical, a key intermediate for accessing the this compound framework, can be effectively generated from precursors like 1-methylcyclohexanol (B147175) or its corresponding carboxylic acid. nsf.gov

Modern photoredox-mediated methods often involve the conversion of the tertiary alcohol into a more readily activated intermediate, such as an alkyl oxalate (B1200264) salt. acs.orgnih.gov For instance, 1-methylcyclohexanol can be reacted with an oxalate precursor to form a tertiary alkyl cesium oxalate. nsf.govnju.edu.cn Upon exposure to visible light in the presence of a suitable photocatalyst (e.g., an iridium complex), this oxalate salt undergoes single-electron transfer (SET), leading to a radical anion that rapidly decarboxylates twice to furnish the desired tertiary radical. nih.govnju.edu.cn

Recent studies have demonstrated the utility of the 1-methylcyclohexyl radical in various coupling reactions. For example, it has been successfully coupled with electron-deficient 1,3-dienes in 1,6-addition reactions, facilitated by an iridium photocatalyst. nsf.gov This highlights the potential for forming new carbon-carbon bonds from the 1-methylcyclohexyl radical precursor. While a direct radical-mediated hydroxymethylation to form this compound is a complex transformation, the established generation of the 1-methylcyclohexyl radical opens avenues for its subsequent functionalization.

Table 1: Representative Conditions for Radical Generation from Tertiary Alcohol Precursors

This table is interactive. Click on the headers to sort the data.

| Precursor | Activation Method | Catalyst System | Conditions | Radical Intermediate | Ref. |

| 1-Methylcyclohexanol | Cesium Oxalate Salt Formation | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Blue LEDs, THF, rt | 1-Methylcyclohexyl radical | nsf.gov |

| Tertiary Alcohols | Alkyl Oxalate Formation | 4CzIPN | Blue LEDs, CH₂Cl₂, DMF | Tertiary Alkyl Radicals | nju.edu.cn |

| Tertiary Alcohols | Alkyl Oxalate Formation | Iridium Photocatalyst | Visible Light, rt | Tertiary Alkyl Radicals | acs.orgnih.gov |

| Aliphatic Alcohols | Direct (Deconstructive Arylation) | Photoredox/Nickel Dual Catalysis | Mild Conditions | Alkyl Radicals | rsc.org |

Note: The table presents generalized conditions from studies on generating tertiary radicals from alcohol precursors. The specific application to generate this compound would require further development.

Transesterification and Esterification Routes for Analogues

Esterification and transesterification are fundamental reactions for the synthesis of ester analogues, which are valuable in their own right. researchgate.net These methods can be readily applied to this compound to generate a diverse library of derivatives.

Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol under acidic catalysis. wikipedia.orgmasterorganicchemistry.com In this equilibrium-driven process, this compound can be reacted with various carboxylic acids (R-COOH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com To drive the reaction toward the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. wikipedia.orgoperachem.com This method is suitable for producing a wide array of analogues by varying the carboxylic acid component.

Transesterification

Transesterification is another key strategy, involving the conversion of one ester into another by reaction with an alcohol. nih.gov This process is particularly useful for producing higher esters from more common methyl or ethyl esters. ajgreenchem.com For creating analogues of this compound, the alcohol would be reacted with a simple ester (e.g., a methyl or ethyl β-keto ester) in the presence of a catalyst. nih.govajgreenchem.com

A variety of catalysts can be employed, including acids, bases, and organometallics. nih.govchemmethod.com For instance, the transesterification of β-keto esters with alcohols has been shown to be effectively catalyzed by systems like silica-supported boric acid or various transition metal salts under conventional heating, microwave irradiation, or ultrasonic conditions. researchgate.netajgreenchem.comchemmethod.com The choice of catalyst and conditions can influence reaction rates and yields, with solvent-free microwave-assisted methods often providing faster reactions. ajgreenchem.com The reactivity in these reactions can be influenced by the steric hindrance of the alcohol, but primary alcohols like this compound are generally good substrates for these transformations. commonorganicchemistry.com

Table 2: General Conditions for Esterification and Transesterification

This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reactants | Catalyst | Typical Conditions | Product Type | Ref. |

| Fischer Esterification | Alcohol + Carboxylic Acid | H₂SO₄, TsOH, HCl | Reflux, removal of water | Ester | wikipedia.orgmasterorganicchemistry.com |

| Transesterification | Alcohol + β-Keto Ester | AgNO₃ | Toluene, conventional heating or microwave | β-Keto Ester Analogue | chemmethod.com |

| Transesterification | Alcohol + β-Keto Ester | Silica-Supported Boric Acid | Solvent-free, 100 °C | β-Keto Ester Analogue | researchgate.net |

| Transesterification | Alcohol + β-Keto Ester | Ferrous/Ammonium Nickel Sulfate | Toluene, reflux or microwave | β-Keto Ester Analogue | ajgreenchem.com |

Mechanistic Organic Chemistry of 2 1 Methylcyclohexyl Ethanol Reactions

Elucidation of Reaction Mechanisms in Formation Pathways

The hydroformylation of 1-methyl-1-vinylcyclohexane is a key step in the synthesis of the aldehyde precursor to 2-(1-methylcyclohexyl)ethanol. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. rsc.org

The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck and Breslow mechanism, proceeds through a catalytic cycle involving several key steps. nih.gov The active catalytic species is typically a hydridorhodium carbonyl complex, which may also contain phosphine ligands. rsc.org

Catalytic Cycle of Hydroformylation:

Olefin Coordination: The catalytic cycle begins with the coordination of the alkene, 1-methyl-1-vinylcyclohexane, to the rhodium center. This is often accompanied by the dissociation of a carbonyl ligand to create a vacant coordination site.

Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl-rhodium intermediate. For 1-methyl-1-vinylcyclohexane, this results in the formation of either a 2-(1-methylcyclohexyl)ethyl-rhodium species (leading to the desired linear aldehyde) or a 1-(1-methylcyclohexyl)ethyl-rhodium species (leading to a branched aldehyde).

CO Coordination: A molecule of carbon monoxide then coordinates to the vacant site on the rhodium complex.

Acyl Formation: The alkyl group undergoes migratory insertion into a coordinated carbonyl group, forming an acyl-rhodium complex.

Oxidative Addition: A molecule of hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-acyl-rhodium complex. This is often the rate-determining step of the catalytic cycle. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the aldehyde product, 2-(1-methylcyclohexyl)acetaldehyde (B8707419), regenerating the active hydridorhodium catalyst, which can then enter another catalytic cycle. acs.org

The regioselectivity of the hydroformylation of 1-methyl-1-vinylcyclohexane is a critical factor and is influenced by both steric and electronic effects of the ligands coordinated to the rhodium center.

The second step in the formation of this compound is the hydrogenation of the aldehyde precursor, 2-(1-methylcyclohexyl)acetaldehyde. This reduction can be achieved through various methods, including homogeneous catalytic hydrogenation.

Homogeneous hydrogenation typically employs soluble transition metal complexes, such as those of rhodium, ruthenium, or iridium, to catalyze the addition of hydrogen across the carbonyl double bond. wiley-vch.deresearchgate.net The mechanism of homogeneous hydrogenation of aldehydes generally involves the following steps:

Catalytic Cycle of Hydrogenation:

Catalyst Activation: The precatalyst, often a metal complex with other ligands, is activated under hydrogen pressure to form a catalytically active metal hydride species.

Substrate Coordination: The aldehyde, 2-(1-methylcyclohexyl)acetaldehyde, coordinates to the metal center, typically through the oxygen atom of the carbonyl group.

Hydride Transfer: A hydride ligand from the metal center is transferred to the electrophilic carbonyl carbon of the coordinated aldehyde. This migratory insertion step forms an alkoxo-metal intermediate.

Hydrogenolysis: The alkoxo-metal intermediate reacts with a molecule of hydrogen (or another source of hydride in the catalytic system) to release the alcohol product, this compound, and regenerate the active metal hydride catalyst. researchgate.net

The efficiency and selectivity of the hydrogenation process can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For allylic alcohols, which are structurally related, catalyst design is crucial for achieving selective hydrogenation of the double bond without affecting the alcohol functionality. acs.orgnih.gov

Radical and Ionic Reaction Pathways

Beyond its formation, this compound and its precursors can participate in a range of reactions involving radical and ionic intermediates. The interplay between these pathways can lead to diverse products and is a subject of significant mechanistic investigation.

Photochemical reactions can initiate the formation of radical species from molecules like this compound or its derivatives. The absorption of light can lead to the homolytic cleavage of bonds, generating radical intermediates. For instance, irradiation of cyclohexyl derivatives can lead to the formation of cyclohexyl radicals. chemrxiv.orgberkeley.edu

A particularly interesting area of study is the concept of radical/polar crossover reactions. In these mechanisms, a species that is initially generated as a radical can be converted into an ionic species (or vice versa) within the same reaction sequence. nih.govnih.govthieme-connect.decore.ac.uk This crossover allows for a combination of the reactivity patterns of both radical and ionic chemistry.

A hypothetical photochemical radical/polar crossover mechanism involving a derivative of this compound could proceed as follows:

Radical Generation: Photolysis of a suitable precursor, such as an N-alkoxy pyridinium salt derived from this compound, could lead to the homolytic cleavage of the N-O bond, generating a 2-(1-methylcyclohexyl)ethoxy radical.

Hydrogen Atom Abstraction: This radical could then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from the cyclohexyl ring, generating a carbon-centered radical on the ring.

Single Electron Transfer (SET): The resulting alkyl radical could then undergo a single electron transfer (oxidation) to an appropriate acceptor, forming a carbocation. This step represents the radical-to-polar crossover.

Ionic Reaction: The newly formed carbocation can then be trapped by a nucleophile, leading to the formation of a new C-Nu bond.

Such radical/polar crossover cascades provide a powerful tool for the vicinal difunctionalization of alcohols, enabling the introduction of two different functional groups at adjacent positions. nih.gov

To elucidate the mechanisms of reactions involving radical and ionic intermediates, chemists employ various trapping techniques to intercept and identify these transient species.

Trapping of Radical Intermediates: Stable free radicals are often used as "radical traps" or "radical scavengers" to provide evidence for the presence of radical intermediates in a reaction. csbsju.edu Common radical traps include:

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): TEMPO is a stable nitroxyl radical that can efficiently trap carbon-centered radicals to form stable alkoxyamine adducts. csbsju.eduresearchgate.netorganic-chemistry.orgnih.gov The detection of such an adduct provides strong evidence for a radical pathway. However, it is important to note that radical traps can sometimes react with other species in the reaction mixture, such as metal hydrides, which can lead to misleading results. nih.gov

Galvinoxyl: This is another stable phenoxy radical that is used as a radical scavenger to study radical reactions and inhibit radical polymerization. wikipedia.org

Interrogation of Ionic Intermediates: The presence of ionic intermediates, such as carbocations, can be inferred through various methods:

Nucleophilic Trapping: The addition of a nucleophile to the reaction mixture can lead to the formation of a product resulting from the trapping of a carbocation intermediate. The structure of this product can provide information about the location and nature of the carbocation.

Spectroscopic Methods: In some cases, highly stabilized carbocations can be observed directly using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.

Rearrangement Products: The observation of skeletal rearrangements in the products is often indicative of the involvement of carbocation intermediates, as they are prone to undergo Wagner-Meerwein and other types of rearrangements to form more stable carbocations.

Catalysis and Ligand Design in Mechanistic Context

The design of catalysts and their associated ligands plays a pivotal role in controlling the outcome of the reactions involved in the synthesis of this compound.

In the context of hydroformylation , the choice of phosphine or phosphite (B83602) ligands coordinated to the rhodium catalyst has a profound impact on both the activity and the regioselectivity of the reaction. researchgate.netresearchgate.net

Steric Effects: Bulky ligands can favor the formation of the linear aldehyde product by sterically disfavoring the transition state that leads to the branched isomer. This is particularly relevant for the hydroformylation of vinylcyclohexane derivatives. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can influence the electron density at the rhodium center, which in turn affects the rates of the various steps in the catalytic cycle, including olefin coordination, migratory insertion, and reductive elimination. nih.gov

For the hydrogenation of the intermediate aldehyde, the design of the catalyst is equally important. Chiral ligands can be employed to achieve enantioselective hydrogenation, producing one enantiomer of this compound in excess. The electronic and steric properties of the ligands can also affect the rate and chemoselectivity of the hydrogenation, for instance, by preventing the reduction of other functional groups that may be present in the molecule. shu.eduacs.org

The development of new ligands and catalytic systems continues to be an active area of research, with the goal of achieving higher efficiency, selectivity, and sustainability in the synthesis of valuable chemical compounds like this compound.

Table of Research Findings on Reaction Mechanisms

| Reaction | Key Mechanistic Feature | Influencing Factors | Experimental Evidence |

|---|---|---|---|

| Hydroformylation | Catalytic cycle with Rh-hydride | Ligand sterics and electronics, Temperature, Pressure | In-situ spectroscopy (IR, NMR), Kinetic studies, Product distribution analysis |

| Hydrogenation | Homogeneous catalysis with metal hydrides | Catalyst (Rh, Ru, Ir), Ligands, Solvent | Kinetic studies, Isotope labeling studies |

| Radical/Polar Crossover | SET between radical and ionic intermediates | Photochemical initiator, Redox potentials of intermediates | Trapping experiments, Product analysis, Cyclic voltammetry |

Lack of Specific Research Data on this compound Precludes Detailed Mechanistic Analysis

A thorough review of available scientific literature reveals a significant gap in detailed mechanistic and kinetic studies specifically focused on the chemical compound this compound. While the broader principles of transition metal-catalyzed reactions of alcohols, ligand effects, and reaction dynamics are extensively studied, specific research findings concerning this compound are not sufficiently available to construct a detailed analysis as requested.

General principles of organic chemistry suggest that as a secondary alcohol, this compound would be amenable to a variety of transition metal-catalyzed reactions. These could include oxidation to the corresponding ketone, or conversion of the hydroxyl group into a leaving group for subsequent cross-coupling reactions. However, specific studies detailing the role of rhodium, nickel, or palladium catalysts in such transformations involving this compound are not present in the surveyed literature.

Similarly, information regarding the influence of different ligands on the selectivity and reactivity of reactions involving this specific substrate is not available. Mechanistic insights are often derived from such studies, which can elucidate the steric and electronic effects that govern reaction outcomes.

Furthermore, a critical component of understanding reaction mechanisms is the study of kinetics and reaction dynamics. This includes the determination of the rate law, which mathematically describes the dependency of the reaction rate on the concentration of reactants, and the measurement of activation energy and other thermodynamic parameters. These data provide quantitative insight into the energy profile of a reaction and the nature of the transition state. Regrettably, no specific kinetic or thermodynamic data for reactions of this compound could be located in the public domain.

In the absence of dedicated research on this compound, any discussion on its reaction mechanisms under transition metal catalysis, the associated ligand effects, and its kinetic and thermodynamic profiles would be speculative and fall outside the bounds of established scientific findings. Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" as outlined.

Derivatization and Chemical Transformations of 2 1 Methylcyclohexyl Ethanol

Functional Group Interconversions at the Hydroxyl Moiety

The primary alcohol group is the most reactive site for many chemical conversions, allowing for oxidation, esterification, and etherification.

The primary alcohol functional group in 2-(1-methylcyclohexyl)ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation to an aldehyde, 2-(1-methylcyclohexyl)acetaldehyde (B8707419), requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. libretexts.org Another modern and efficient reagent is Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org

Further oxidation leads to the formation of 2-(1-methylcyclohexyl)acetic acid. This can be achieved either as a second step from the isolated aldehyde or directly from the starting alcohol using strong oxidizing agents. Common reagents for this conversion include chromium trioxide (CrO₃) in an aqueous acid solution (Jones reagent) or potassium permanganate (B83412) (KMnO₄). smolecule.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 2-(1-Methylcyclohexyl)acetaldehyde | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 2-(1-Methylcyclohexyl)acetic acid | Carboxylic Acid |

The hydroxyl group of an alcohol is at a low oxidation state and does not undergo reduction directly. The -OH group is a poor leaving group, preventing direct displacement by a hydride nucleophile. libretexts.org To achieve the reduction of the alcohol to its corresponding alkane, 1-ethyl-1-methylcyclohexane, a two-step sequence is typically employed.

First, the hydroxyl group is converted into a good leaving group. This is commonly done by reacting the alcohol with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form a tosylate ester. The tosylate group is an excellent leaving group and can be readily displaced. In the second step, the tosylate intermediate is treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻) to displace the tosylate group, resulting in the formation of the alkane. libretexts.org

Table 2: Reduction of this compound via Tosylate Intermediate

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | This compound | Tosyl chloride, Pyridine | 2-(1-Methylcyclohexyl)ethyl tosylate |

| 2 | 2-(1-Methylcyclohexyl)ethyl tosylate | Lithium aluminum hydride (LiAlH₄) | 1-Ethyl-1-methylcyclohexane |

Esterification is a fundamental reaction of alcohols, and this compound can be readily converted to various esters. The formation of 2-(1-methylcyclohexyl)ethyl acetate (B1210297) is a representative example. This transformation can be accomplished through several methods.

One common approach is the Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible equilibrium-driven process. To achieve higher yields, the reaction can be performed using more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride. These reactions are generally faster and not reversible. For instance, reacting 2-methylcyclohexanol (B165396) with acetic acid under acidic catalysis is a known method to produce 2-methylcyclohexyl acetate. google.com Similarly, the synthesis of 2-cyclohexyl-1,1-dimethyl ethyl acetate has been demonstrated, highlighting the utility of this reaction for creating compounds with specific fragrance profiles. google.com The steric hindrance from the 1-methylcyclohexyl group may slow the reaction kinetics compared to less bulky alcohols. vulcanchem.com

Table 3: Acetate Formation from this compound

| Reaction Name | Reagents | Product |

| Fischer Esterification | Acetic acid, H₂SO₄ (catalyst) | 2-(1-Methylcyclohexyl)ethyl acetate |

| Acylation | Acetyl chloride, Pyridine | 2-(1-Methylcyclohexyl)ethyl acetate |

| Acylation | Acetic anhydride, H₂SO₄ (catalyst) | 2-(1-Methylcyclohexyl)ethyl acetate |

The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This method involves a two-step process where the alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form the ether.

However, the Williamson synthesis can be limited when using secondary or tertiary alcohols due to competing elimination reactions. koreascience.kr For a primary alcohol like this compound, the reaction is generally effective. More modern methods, such as microwave-mediated etherification, have been developed as efficient alternatives. Research has demonstrated the microwave-assisted synthesis of 2-((1-methylcyclohexyl)oxy)ethanol by reacting the alcohol with 2-chloroethanol (B45725) in the presence of potassium hydroxide. koreascience.kr

Table 4: Etherification of this compound

| Method | Reagents | Example Product |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-(2-Methoxyethyl)-1-methylcyclohexane |

| Microwave-Mediated Synthesis | 2-Chloroethanol, KOH, DMSO | 2-((1-Methylcyclohexyl)oxy)ethanol |

Transformations Involving the Cyclohexyl Ring System

While reactions at the hydroxyl group are more common, the C-H bonds of the cyclohexyl ring can also undergo transformation, although this often requires more specialized and energetic conditions.

Directly adding alkyl or aryl groups to the saturated cyclohexane (B81311) ring is challenging but can be achieved through modern synthetic methods.

Alkylation: Friedel-Crafts alkylation is a classic method for adding alkyl groups, though it is primarily used for aromatic systems. Analogous reactions on alkanes are possible but less common. For instance, 1-methylcyclohexane can be alkylated with ethyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-ethyl-2-methylcyclohexane, demonstrating that C-H bonds on the ring can be functionalized. Another advanced strategy involves photochemistry; an electron donor-acceptor complex can be used to generate a methylcyclohexyl radical, which can then alkylate an electron-deficient aromatic ring in an "anti-Friedel-Crafts" fashion. chemrxiv.org

Arylation: The formation of a C-C bond between the cyclohexane ring and an aromatic (aryl) group typically involves transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds but usually require a halide or pseudohalide on one of the coupling partners. kyoto-u.ac.jp Direct C-H arylation of saturated rings is an active area of research. These reactions often utilize a palladium catalyst to activate a C-H bond on the ring, allowing it to couple with an aryl halide. acs.org The specific regioselectivity of such a reaction on this compound would depend heavily on the directing effects of the existing substituents and the specific catalyst system employed.

Table 5: Potential C-H Functionalization of the Cyclohexyl Ring

| Transformation | Method | Reagents/Catalyst | Potential Product Class |

| Alkylation | Friedel-Crafts type | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Poly-alkylated cyclohexylethanol derivative |

| Alkylation | Photochemical Radical Reaction | Radical Precursor, Photosensitizer | Alkylated cyclohexylethanol derivative |

| Arylation | Palladium-Catalyzed C-H Activation | Aryl halide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand | Arylated cyclohexylethanol derivative |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-(1-Methylcyclohexyl)ethanol can be achieved.

Proton (¹H) NMR Analysis for Structural Assignments

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The chemical shift of a proton is influenced by its local electronic environment.

The key expected resonances are:

Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon adjacent to the hydroxyl group are expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) group. Their chemical shift would be in the range of 3.5-3.8 ppm, deshielded by the electronegative oxygen atom.

Ethyl Protons (-C(CH₃)CH₂-): The two protons of the ethyl group attached to the quaternary carbon of the cyclohexane (B81311) ring would likely appear as a triplet.

Cyclohexane Protons (-C₆H₁₀-): The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the quaternary carbon of the cyclohexane ring will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected to be the most upfield, likely around 0.9-1.2 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OH | Variable (e.g., 1.0-4.0) | Broad Singlet | 1H |

| -CH₂OH | 3.5 - 3.8 | Triplet | 2H |

| -C(CH₃)CH₂- | ~1.6 | Triplet | 2H |

| Cyclohexane H | 1.2 - 1.8 | Multiplet | 10H |

| -CH₃ | 0.9 - 1.2 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line.

The expected signals are:

Hydroxymethyl Carbon (-CH₂OH): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm.

Ethyl Methylene Carbon (-C(CH₃)CH₂-): The methylene carbon of the ethyl group is expected to appear in the aliphatic region.

Quaternary Carbon (-C(CH₃)-): The quaternary carbon of the cyclohexane ring will have a characteristic chemical shift.

Cyclohexane Carbons (-C₆H₁₀-): The five carbons of the cyclohexane ring will show distinct signals in the aliphatic region of the spectrum.

Methyl Carbon (-CH₃): The methyl carbon will resonate at a high field, typically in the range of 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| -CH₂OH | 60 - 70 |

| -C(CH₃)CH₂- | 35 - 45 |

| Quaternary -C- | 30 - 40 |

| Cyclohexane -CH₂- | 20 - 40 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HETCOR, DEPT)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons of the -CH₂OH group and the adjacent methylene protons of the ethyl group, confirming their connectivity.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between directly bonded carbon and hydrogen atoms. For example, a cross-peak would be observed between the ¹³C signal of the hydroxymethyl carbon and the ¹H signal of its attached protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 spectrum would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. This would help in assigning the various carbon signals in the cyclohexane ring and the side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrations of its functional groups.

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol. The broadening is due to hydrogen bonding.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1260 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman data for this compound is readily available, the expected spectrum would also show characteristic peaks for the C-H and C-C bond vibrations. The O-H stretching band in Raman spectra is typically weak. The symmetric C-C stretching vibrations of the cyclohexane ring would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound provides a wealth of information based on its fragmentation pattern. The molecular formula of this compound is C9H18O, corresponding to a molecular weight of approximately 142.24 g/mol and a monoisotopic mass of 142.135765193 Da. nih.gov

In mass spectrometry, the molecule is ionized, typically forming a molecular ion (M+), which can then undergo fragmentation. For alcohols, the molecular ion peak is often small or even absent. libretexts.org The fragmentation of this compound is guided by the presence of the hydroxyl group and the substituted cyclohexane ring. Key fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule (M-18). libretexts.orgwhitman.edu

The fragmentation of this compound would be expected to produce several characteristic ions. Alpha-cleavage between the carbon bearing the hydroxyl group and the adjacent carbon of the ethyl chain would result in the loss of a CH2OH radical, leading to a stable tertiary carbocation. Another significant fragmentation pathway for cyclic alcohols is the loss of a water molecule (H2O), resulting in a peak at M-18. whitman.edu Further fragmentation of the cyclohexyl ring can also occur. A complex ring cleavage common to cyclic alcohols can produce a characteristic ion at an m/z of 57. whitman.edu

Predicted mass spectrometry data highlights several potential adducts that can be observed, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu The analysis of these fragments and their relative abundances allows for the confident identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) |

|---|---|

| [M]+ | 142.13522 |

| [M+H]+ | 143.14305 |

| [M+Na]+ | 165.12499 |

| [M-H]- | 141.12849 |

| [M+H-H2O]+ | 125.13303 |

Data sourced from predicted values. uni.lu

X-ray Crystallography of Solid Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. However, as this compound is a liquid at standard conditions, its direct analysis by single-crystal X-ray diffraction is not feasible. To overcome this limitation, structural information is typically obtained by analyzing solid derivatives or structurally similar analogues.

The synthesis and crystallographic analysis of derivatives, such as esters or other functionalized forms of the parent alcohol, can provide invaluable insight into its molecular geometry. For instance, the reaction of an alcohol with a suitable carboxylic acid can yield a solid ester, which may then be suitable for single-crystal X-ray analysis. The crystal structure of such a derivative would reveal the conformation of the 1-methylcyclohexyl group and the orientation of the side chain.

Studies on analogous compounds, like other substituted cyclohexanes, demonstrate the power of this technique. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate (B1210297), an analogue containing a cyclohexyl ring, was determined by X-ray crystallography. researchgate.net This analysis revealed that the cyclohexane ring adopts a chair conformation. researchgate.net Similarly, structural analyses of coumarin (B35378) derivatives bearing cyclohexyl and menthyl (a substituted cyclohexane) groups have been performed, providing detailed information on their solid-state architecture and intermolecular interactions. mdpi.com The crystallographic data for these related compounds serve as a valuable reference for understanding the likely conformational preferences of the 1-methylcyclohexyl moiety in this compound.

While no direct crystallographic data exists for this compound itself, the analysis of its solid derivatives or analogues remains the most powerful tool for unambiguously determining its detailed three-dimensional structure.

Table 2: Crystallographic Data for an Analogue: 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.412(6) |

| b (Å) | 12.398(14) |

| c (Å) | 19.026(19) |

| Volume (ų) | 3164(5) |

| Z | 8 |

Data sourced from a study on a cyclohexyl analogue. researchgate.net

Conformational Analysis and Stereochemical Implications

Conformations of the Methylcyclohexane (B89554) Ring

The cyclohexane (B81311) core of 2-(1-Methylcyclohexyl)ethanol is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring influence the stability of these conformations.

The chair conformation of the cyclohexane ring in this compound is the most stable arrangement. In this conformation, the carbon-carbon bonds are staggered, minimizing torsional strain. The substituents, a methyl group and a 2-hydroxyethyl group, are attached to the same carbon atom (C1). This geminal substitution pattern significantly influences the ring's conformational preference.

In a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, in this compound, both the methyl and the 2-hydroxyethyl groups are attached to the same carbon. One of these groups will necessarily be axial while the other is equatorial in a standard chair conformation, unless significant ring distortion occurs.

The steric bulk of the substituents is a critical factor. A methyl group is known to be significantly larger than a chlorine atom, for instance, which influences conformational equilibria. msu.edu In the case of this compound, the relative steric demands of the methyl and 2-hydroxyethyl groups will determine the preferred orientation. The longer carbon chain of the hydroxyethyl (B10761427) group may increase its hydrophobicity and alter its steric profile compared to a simple hydroxymethyl group. Studies on related compounds like (1-methylcyclohexyl)methanol (B14665) and its derivatives show that the presence of an additional methyl group influences conformational effects. cdnsciencepub.com The steric hindrance caused by the geminal substituents at C1 will also impact the reactivity of the nearby hydroxyl group and the adjacent ring protons.

Stereochemical Outcomes in Reactions

The stereochemistry of this compound plays a pivotal role in its chemical reactions, influencing the formation of new stereocenters.

Reactions involving this compound or leading to its formation can exhibit diastereoselectivity and enantioselectivity. For instance, the synthesis of substituted cyclohexanes through methods like intramolecular ene reactions of chiral 1,7-dienes can be highly diastereo- and enantioselective. acs.org Similarly, the reduction of substituted cyclohexanones can lead to the formation of diastereomeric alcohols, where the facial selectivity of the carbonyl group is influenced by the existing stereocenters.

In transformations of this compound, the chiral center at C1 can direct the stereochemical outcome of reactions at the hydroxyl group or other parts of the molecule. For example, in the synthesis of highly substituted cyclohexanones via cascade Michael reactions, excellent diastereoselectivity is often observed, with the relative stereochemistry of the substituents being controlled by the reaction pathway. beilstein-journals.org The synthesis of cis-1,2-disubstituted cyclohexanes has been achieved with high enantioselectivity and diastereoselectivity through methods like iridium-catalyzed asymmetric hydrogenation. researchgate.net

Several factors can influence the stereochemical control in reactions involving this compound. The choice of solvent can significantly affect the conformational equilibrium of the cyclohexane ring and the transition state energies of a reaction. researchgate.net For example, the diastereoselectivity of carbonyl addition reactions can be anomalous depending on the polarity of the substituents and the solvent used. msu.edu

The use of chiral catalysts or reagents can create a chiral environment that favors the formation of one enantiomer over the other. For instance, asymmetric hydrogenation using chiral phosphinomethyloxazoline ligands with iridium catalysts has been shown to produce highly enantio- and diastereomerically enriched substituted cyclohexanes. researchgate.net Similarly, the use of chiral auxiliaries can induce asymmetry in reactions. acs.org The presence of a suitably situated methoxy (B1213986) group in a chiral amine used for asymmetric synthesis has been shown to impart rigidity to the transition state, leading to a high degree of asymmetric induction. uoa.gr

The table below summarizes some reactions where stereocontrol is crucial, based on analogous systems.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | Iridium-phosphinomethyloxazoline | High enantio- and diastereoselectivity | researchgate.net |

| Cascade Michael Reaction | Quinine | Enantio- and diastereoselectivity | beilstein-journals.org |

| Intramolecular Ene Reaction | Chiral 1,7-dienes | High diastereo- and enantioselectivity | acs.org |

| Carbonyl Addition | LiAlH₄ | Diastereoselective | msu.edu |

Chiral recognition and induction are key concepts in the synthesis of enantiomerically pure compounds. In the context of this compound, a chiral synthesis would involve either starting from a chiral precursor or using a chiral catalyst or auxiliary to induce asymmetry. clockss.org The synthesis of optically active compounds often relies on the ability of a chiral molecule or catalyst to differentiate between the enantiotopic faces of a prochiral substrate. msu.edu

For example, asymmetric synthesis of aldehydes has been achieved using chiral amines derived from amino acids, where the chiral amine induces the formation of one enantiomer in excess. uoa.gr The efficiency of asymmetric induction can be influenced by the structure of the chiral auxiliary and the reaction conditions. acs.org In the synthesis of cyclohexane derivatives, controlling the stereochemistry at multiple centers is a significant challenge, and methods that allow for such control are highly valuable. google.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of electron distribution and energy based on the fundamental principles of quantum mechanics. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications, including geometry optimization and energy calculations for molecules like 2-(1-Methylcyclohexyl)ethanol. mdpi.comrsc.org

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, DFT calculations would identify the most stable bond lengths, bond angles, and dihedral angles. The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic positions to minimize the total energy of the system. scispace.com Functionals like B3LYP and M06-2X, paired with basis sets such as 6-31G or 6-311G, are commonly employed for these types of calculations on organic molecules. mdpi.comresearchgate.netacs.org For instance, DFT has been effectively used to optimize the geometries of various alcohol-solvent complexes and intermediates in catalytic reactions. mdpi.comnih.gov

Once the optimized geometry is found, DFT can provide accurate calculations of the molecule's total energy. This is crucial for comparing the relative stability of different isomers or conformers. For example, in studies of cyclic alcohols, DFT is used to calculate the energy differences between various conformations, which helps in understanding their equilibrium populations. scispace.com The energy of a molecule is a key determinant of its reactivity; lower energy structures are generally more stable and less reactive. DFT calculations have been successfully applied to determine reaction energies and activation barriers for processes such as the dehydration of ethanol (B145695), providing insights into whether a reaction is thermodynamically favorable. acs.org

Table 1: Example of DFT Functionals and Basis Sets Used in Alcohol Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d) | Geometry optimization of alcohol oxidation intermediates. | mdpi.com |

| M06-2X | 6-311G(d,p) | Calculation of reaction barriers in ethanol dehydration. | acs.org |

| PBE0 | cc-pVTZ | Calculation of NMR shifts for alcohol/pyridine (B92270) complexes. | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without using experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results for electronic structure and reaction energetics. scielo.brresearchgate.net

For this compound, ab initio calculations can provide a detailed picture of its electronic structure, including the distribution of electrons in molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for understanding a molecule's reactivity and its behavior in chemical reactions.

Ab initio methods are particularly valuable for calculating reaction energetics, such as the energy barriers (activation energies) and reaction enthalpies of potential transformations. For example, studies on the dehydration of polyalcohols have employed ab initio molecular dynamics simulations to elucidate complex reaction mechanisms, including SN1 and SN2 pathways, and to determine the associated energy profiles. rsc.org These calculations can confirm whether a proposed reaction pathway is energetically feasible and can identify the rate-determining step. In conformational analysis, ab initio methods like MP2 have been used to calculate the energy differences between axial and equatorial conformers of substituted cyclohexanes with results that are in good agreement with experimental values. researchgate.netacs.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics encompass a range of computational techniques used to simulate the behavior of molecules over time, providing insights into their conformational flexibility and reaction pathways.

The 1-methylcyclohexyl moiety of this compound can exist in several different spatial arrangements, or conformations, due to the flexibility of the cyclohexane (B81311) ring and rotation around single bonds. The cyclohexane ring typically adopts a stable "chair" conformation. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

For this compound, the key conformational equilibrium involves the chair-chair interconversion of the cyclohexane ring. This process would flip the orientations of the methyl and ethanol groups. However, due to the 1,1-disubstitution pattern, the two chair conformers are not identical. The relative stability of these conformers is determined by steric interactions. Generally, larger substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgopenochem.org In 1-methylcyclohexanol (B147175), a similar compound, the conformer with the axial hydroxyl group and equatorial methyl group is in equilibrium with the conformer having an equatorial hydroxyl and axial methyl group. spcmc.ac.in

Computational methods are used to systematically explore the entire conformational space to identify all stable low-energy conformers. This involves rotating all rotatable bonds and performing energy minimizations on the resulting structures. The calculated energy differences between conformers allow for the determination of their relative populations at a given temperature. libretexts.org For substituted cyclohexanes, the energy difference between the axial and equatorial conformers is known as the "A-value." Theoretical calculations, using both ab initio and DFT methods, have been shown to accurately predict these conformational energies. scielo.brresearchgate.netacs.org

Table 2: Experimental and Calculated Conformational Energies (A-values) for Common Cyclohexane Substituents

| Substituent | Experimental A-value (kcal/mol) | Calculated A-value (kcal/mol, MP2/6-31G(d)) | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | 1.70 | 1.96 | acs.org |

| -CH₂CH₃ (Ethyl) | 1.75 | 1.80 | acs.org |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | 5.45 | acs.org |

Note: A higher A-value indicates a stronger preference for the equatorial position.

Computational simulations are instrumental in mapping out the potential reaction pathways for a molecule like this compound. A common reaction for alcohols is acid-catalyzed dehydration to form an alkene. For this compound, dehydration would likely lead to the formation of 1-methyl-1-(vinyl)cyclohexane or methylenecycloheptane, depending on the mechanism.

Reaction pathway simulations model the transformation from reactants to products, identifying all intermediates and, crucially, the transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nsf.gov Computational methods like DFT can be used to locate these transition state structures and calculate their energies. nsf.govresearchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a found transition state correctly connects the reactant and product states. mdpi.com

For alcohol dehydration, computational studies have explored different mechanisms, such as stepwise (E1) and concerted (E2 or SN2-like) pathways. acs.orgrsc.orgresearchgate.net These simulations provide detailed mechanistic insights, including the role of catalysts and solvent molecules, and calculate the activation energies for each step. acs.orgnsf.govacs.org This information is vital for predicting reaction rates and understanding how reaction conditions can influence product selectivity.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectrum is particularly useful.

The prediction of NMR chemical shifts is commonly performed using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). liverpool.ac.uk

These predicted spectra can be incredibly accurate. Recent studies show that DFT calculations can predict ¹H and ¹³C chemical shifts with mean absolute errors of less than 0.25 ppm and 3.0 ppm, respectively. arxiv.org Such predictions are invaluable for assigning peaks in an experimental spectrum, distinguishing between different isomers or conformers, and even elucidating the structure of new, unknown compounds. nih.govresearchgate.net For instance, in a recent study, the structures of new cyclohexylethanol derivatives were confirmed by comparing their experimental NMR data with shifts calculated using DFT, coupled with a statistical method (DP4+ analysis) to determine the most probable structure. researchgate.net

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the elucidation of molecular structures. Computational chemistry provides robust methods for predicting the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra and confirming structural hypotheses. nrel.gov

The prediction of NMR chemical shifts is commonly performed using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely applied method. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus. tau.ac.il From these tensors, the isotropic shielding values are obtained, and by referencing them against a standard compound (e.g., Tetramethylsilane, TMS), the chemical shifts (δ) are predicted.

The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). researchgate.net Solvation effects can also be incorporated into the models, for instance, by using the Polarizable Continuum Model (PCM), to better simulate the environment in which experimental data is typically acquired. comporgchem.com For flexible molecules like this compound, computational studies often involve an initial conformational analysis to identify low-energy structures. The final predicted spectrum is then a Boltzmann-weighted average of the spectra calculated for each significant conformer. comporgchem.com

Research on similar cyclohexanol (B46403) derivatives demonstrates that DFT methods can effectively distinguish between different isomers and conformers by accurately predicting their chemical shifts. comporgchem.com While specific computational studies on this compound are not extensively published, the established methodologies allow for reliable predictions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and based on typical DFT calculations for similar aliphatic alcohols. Actual values may vary based on the specific computational method, basis set, and solvent model used.)

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | 0.9 - 1.1 | -CH₃ | 25 - 30 |

| -CH₂- (Cyclohexyl) | 1.2 - 1.7 | -CH₂- (Cyclohexyl) | 22 - 40 |

| -CH₂-CH₂OH | 1.5 - 1.8 | Quaternary C | 35 - 40 |

| -CH₂-CH₂OH | 3.5 - 3.8 | -CH₂-CH₂OH | 65 - 70 |

| -OH | 1.0 - 2.5 (variable) |

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) spectrum of a molecule. These calculations determine the normal modes of vibration, which correspond to the absorption bands seen in an experimental IR spectrum. tau.ac.il

The process begins with a geometry optimization of the molecule to find its minimum energy structure, using a method such as DFT. escholarship.org Following optimization, a frequency calculation is performed at the same level of theory. tau.ac.il This involves computing the second derivatives of the energy with respect to the nuclear coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding IR intensities. escholarship.org

Calculated harmonic vibrational frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

For this compound, vibrational calculations would identify characteristic frequencies for its functional groups. The O-H stretching vibration of the alcohol group is expected to be a strong, broad band. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear at slightly higher wavenumbers, while C-O stretching and C-H bending vibrations would be found in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and represent typical unscaled frequencies calculated at the DFT level for alcohols. The intensity descriptions are qualitative.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3700 | Strong, Sharp |

| C-H Stretch (asymmetric) | -CH₃, -CH₂- | 2950 - 3050 | Strong |

| C-H Stretch (symmetric) | -CH₃, -CH₂- | 2850 - 2950 | Medium-Strong |

| C-H Bend | -CH₂- | 1450 - 1480 | Medium |

| C-H Bend (asymmetric) | -CH₃ | 1440 - 1470 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1100 | Strong |

Applications in Organic Synthesis and Beyond

Building Block in Complex Molecule Synthesis

The 1-methylcyclohexyl group is a structural motif present in some natural products and biologically active compounds. Although direct examples of the use of 2-(1-Methylcyclohexyl)ethanol as a starting material for the total synthesis of complex natural products are not readily found in the literature, its potential as a building block can be considered. The synthesis of molecules containing cyclohexane (B81311) units often starts from readily available materials, and this alcohol could serve as a precursor to introduce the 1-methylcyclohexyl fragment. nih.gov

The utility of this compound would lie in reactions where the primary alcohol is transformed into other functional groups, which then participate in key bond-forming reactions. For instance, conversion of the alcohol to an aldehyde, halide, or another leaving group would enable its incorporation into larger, more complex structures. The steric bulk of the adjacent quaternary center could offer diastereoselective control in certain synthetic transformations.

Reagent and Solvent Roles in Organic Reactions

As a primary alcohol, this compound can undergo a range of reactions typical for this functional group, such as esterification and oxidation. youtube.comyoutube.com However, the steric hindrance provided by the 1-methylcyclohexyl group can significantly impact the rates and outcomes of these reactions compared to less hindered primary alcohols.

Esterification: The reaction of this compound with carboxylic acids or their derivatives would yield the corresponding esters. youtube.com These reactions are typically catalyzed by acids. youtube.com The steric bulk near the hydroxyl group might necessitate more forcing reaction conditions or specific catalytic systems to achieve high yields. The resulting esters could have applications as fragrances or specialty solvents.

Oxidation: Oxidation of this compound would lead to the formation of 2-(1-methylcyclohexyl)acetaldehyde (B8707419) or 2-(1-methylcyclohexyl)acetic acid, depending on the oxidizing agent and reaction conditions. youtube.comyoutube.com The synthesis of the corresponding aldehyde would require mild oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.com

Due to its relatively high boiling point and potential for hydrogen bonding, this compound could theoretically be used as a solvent for certain organic reactions. However, its use in this capacity is not documented and would likely be limited to specialized applications where its specific steric and electronic properties are advantageous.

Ligand Synthesis and Catalyst Design (for related motifs)

While there is no specific literature detailing the use of this compound in ligand synthesis, its structure lends itself to the potential formation of various types of ligands. The hydroxyl group can be a handle for derivatization to introduce coordinating atoms like phosphorus or nitrogen.

For instance, phosphite (B83602) ligands are often synthesized from alcohols and phosphorus trichloride (B1173362) or other phosphorus reagents. rsc.org The steric bulk of the 1-methylcyclohexyl group could be beneficial in creating a specific steric environment around a metal center in a catalyst, potentially influencing the selectivity of catalytic reactions. Chiral versions of this alcohol could be employed in the synthesis of chiral ligands for asymmetric catalysis.

The design of catalysts often involves the use of molecules with specific steric and electronic properties to control the outcome of a reaction. Derivatives of methylcyclohexane (B89554) have been used in the development of catalysts for various transformations. Although not directly involving this compound, this highlights the potential of the methylcyclohexyl motif in catalysis.

Design of Compounds with Specific Structural Features

The 1-methylcyclohexyl group can be a key structural feature in the design of new molecules with specific properties. For example, in medicinal chemistry, the incorporation of bulky, lipophilic groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While no specific examples involving this compound are prominent, the principle of using such building blocks to modify molecular properties is well-established.